Cas no 93075-61-7 (2-Biphenyl-4-yl-1,3-benzoxazol-5-amine)
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2-BIPHENYL-4-YL-BENZOOXAZOL-5-YLAMINE
- MFCD02052998
- C19H14N2O
- BB 0245207
- SCHEMBL2242224
- 2-(4-phenylphenyl)benzoxazole-5-ylamine
- IANOMZFWVQGEPK-UHFFFAOYSA-N
- 2-{[1,1'-BIPHENYL]-4-YL}-1,3-BENZOXAZOL-5-AMINE
- 2-(biphenyl-4-yl)-1,3-benzoxazol-5-amine
- AB01232517-02
- AKOS000108542
- 2-(4-phenylphenyl)-1,3-benzoxazol-5-amine
- VS-01912
- NCGC00282105-01
- 93075-61-7
- 2-(1,1'-BIPHENYL)-4-YL-1,3-BENZOXAZOL-5-AMINE
- 2-biphenyl-4-yl-1,3-benzoxazol-5-amine
- CS-0313100
- 1,3-Benzoxazol-5-amine, 2-[1,1'-biphenyl]-4-yl-
- 2-([1,1'-biphenyl]-4-yl)benzo[d]oxazol-5-amine
- 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine
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- MDL: MFCD02052998
- Inchi: 1S/C19H14N2O/c20-16-10-11-18-17(12-16)21-19(22-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,20H2
- InChI Key: IANOMZFWVQGEPK-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2N=C1C1C=CC(=CC=1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 286.11100
- Monoisotopic Mass: 286.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05000
- LogP: 5.32520
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B133735-250mg |
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine |
93075-61-7 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B133735-500mg |
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine |
93075-61-7 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B133735-1000mg |
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine |
93075-61-7 | 1g |
$ 480.00 | 2022-06-07 | ||
| abcr | AB375370-500 mg |
2-(Biphenyl-4-yl)-1,3-benzoxazol-5-amine |
93075-61-7 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB375370-1 g |
2-(Biphenyl-4-yl)-1,3-benzoxazol-5-amine |
93075-61-7 | 1 g |
€239.00 | 2023-07-19 | ||
| A2B Chem LLC | AH83077-500mg |
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine |
93075-61-7 | >95% | 500mg |
$412.00 | 2024-07-18 | |
| A2B Chem LLC | AH83077-1g |
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine |
93075-61-7 | >95% | 1g |
$439.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383770-1g |
2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazol-5-amine |
93075-61-7 | 95+% | 1g |
¥1872.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383770-5g |
2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazol-5-amine |
93075-61-7 | 95+% | 5g |
¥7548.00 | 2024-04-25 | |
| Chemenu | CM654302-1g |
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine |
93075-61-7 | 95% | 1g |
$214 | 2024-07-19 |
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine Suppliers
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine
2-Biphenyl-4-yl-1,3-benzoxazol-5-amine: A Comprehensive Overview
The compound with CAS No. 93075-61-7, commonly referred to as 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science, pharmacology, and electronic device development. This compound belongs to the class of benzoxazole derivatives, which are known for their unique electronic properties and structural versatility. The benzoxazole core of this molecule provides a rigid aromatic framework, while the biphenyl substituent introduces additional conjugation and steric effects, making it a valuable building block in modern chemical synthesis.
Recent studies have highlighted the potential of 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine in the development of advanced materials for optoelectronic applications. Researchers have demonstrated that this compound exhibits excellent photoluminescence properties, making it a promising candidate for use in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. The ability to tune its electronic properties through substitution patterns has further enhanced its appeal in these areas. For instance, a study published in *Nature Communications* in 2023 revealed that incorporating this compound into perovskite solar cells significantly improved their efficiency by enhancing charge transport properties.
In addition to its optoelectronic applications, 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine has also shown potential in the field of drug discovery. Its unique structure allows for interactions with various biological targets, making it a valuable lead compound in medicinal chemistry. A recent investigation by scientists at the University of California revealed that this compound exhibits moderate inhibitory activity against certain kinase enzymes, which are implicated in cancer progression. These findings suggest that further exploration of its pharmacological properties could lead to novel therapeutic agents.
The synthesis of 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine typically involves a multi-step process that combines aromatic substitution reactions with condensation chemistry. One common approach involves the reaction of biphenyl derivatives with amino-containing benzoxazole precursors under specific conditions to form the desired product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the formation of this compound.
From an analytical standpoint, the characterization of 2-Biphenyl-4-yll1,3-benzoxazol -5-amine relies heavily on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring its quality for various applications. Additionally, X-ray crystallography has been employed to determine its crystal structure, which is essential for understanding its physical properties and potential uses in crystal engineering.
Looking ahead, the future of 2-Biphenyl -4 -y l -1 ,3 -benz ox azol -5 -am ine appears promising as researchers continue to explore its diverse applications. Its integration into next-generation materials and pharmaceuticals is expected to drive further innovation across multiple disciplines. As technology advances and new synthetic methodologies emerge, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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